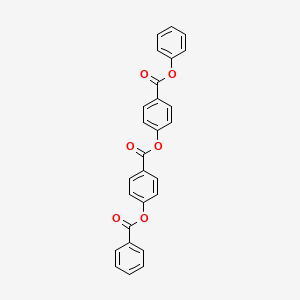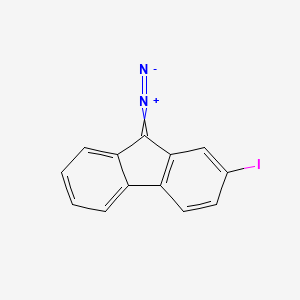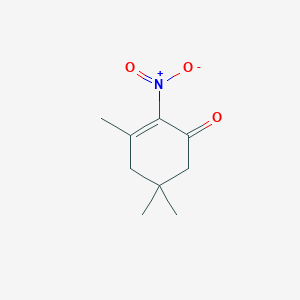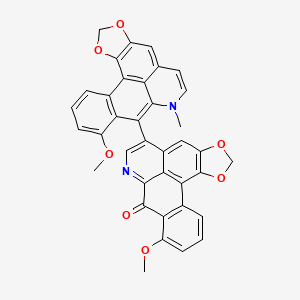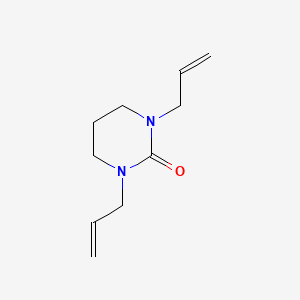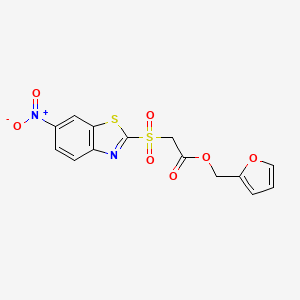
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- is a complex organic compound with a unique structure that combines quinazolinone, chlorophenyl, and thiazolidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and thiazolidinyl groups through various condensation and substitution reactions. Common reagents used in these reactions include aromatic aldehydes, amines, and thioamides, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone analogs.
科学的研究の応用
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and inhibiting cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.
Thiazolidinyl derivatives: Compounds with thiazolidinyl groups and different functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- lies in its combination of quinazolinone, chlorophenyl, and thiazolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
特性
CAS番号 |
83408-72-4 |
|---|---|
分子式 |
C36H24ClN5O2S |
分子量 |
626.1 g/mol |
IUPAC名 |
3-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H24ClN5O2S/c37-26-14-10-24(11-15-26)22-38-27-16-12-25(13-17-27)34-40-32-9-5-4-8-31(32)35(44)42(34)30-20-18-29(19-21-30)41-33(43)23-45-36(41)39-28-6-2-1-3-7-28/h1-22H,23H2 |
InChIキー |
LJNPBITXMLYXIH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=C(C=C7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


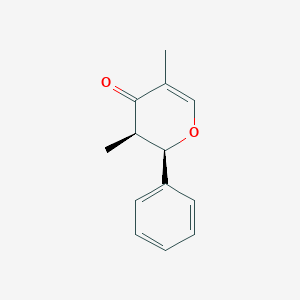

![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
